N,N-Dicyclohexyl-2,4-dinitroaniline
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Overview
Description
N,N-Dicyclohexyl-2,4-dinitroaniline: is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups attached to an aniline ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dicyclohexyl-2,4-dinitroaniline can be synthesized through the reaction of 2,4-dinitroaniline with cyclohexylamine. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: N,N-Dicyclohexyl-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of N,N-dicyclohexyl-2,4-diaminoaniline.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N,N-Dicyclohexyl-2,4-dinitroaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as an antimicrobial agent.
Industry: Utilized in the manufacture of herbicides and pesticides due to its ability to inhibit plant growth.
Mechanism of Action
The mechanism of action of N,N-Dicyclohexyl-2,4-dinitroaniline involves its interaction with cellular components. The compound is known to disrupt microtubule formation by binding to tubulin proteins, similar to other dinitroaniline herbicides . This disruption leads to the inhibition of cell division and growth, making it effective as a herbicide.
Comparison with Similar Compounds
N,N-Dicyclohexyl-2,4-dinitroaniline can be compared with other dinitroaniline compounds such as:
- 2,4-Dinitroaniline
- 2,6-Dinitroaniline
- N,N-Diethyl-2,4-dinitroaniline
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of cyclohexyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications where other dinitroanilines may not be as effective .
Properties
CAS No. |
138145-67-2 |
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Molecular Formula |
C18H25N3O4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N,N-dicyclohexyl-2,4-dinitroaniline |
InChI |
InChI=1S/C18H25N3O4/c22-20(23)16-11-12-17(18(13-16)21(24)25)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h11-15H,1-10H2 |
InChI Key |
KKTVPHQHDYKTMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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